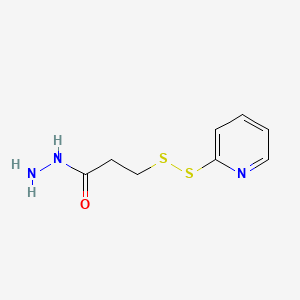

S-(2-thiopyridyl)mercaptopropionohydrazide

Beschreibung

Nuclear Magnetic Resonance (NMR)

Table 2: ¹H NMR spectral data (D₂O, 700 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.42 | d (J=4.2 Hz) | Pyridine H-6 |

| 7.76 | t (J=7.8 Hz) | Pyridine H-4 |

| 7.38 | d (J=7.8 Hz) | Pyridine H-3 |

| 7.28 | m | Pyridine H-5 |

| 3.12 | t (J=6.5 Hz) | Methylene (CH₂-SS-) |

| 2.85 | t (J=6.5 Hz) | Methylene (CH₂-CO-) |

¹³C NMR data (D₂O, 176 MHz) reveals peaks at 171.2 ppm (C=O) and 149.3 ppm (pyridine C-2).

Infrared Spectroscopy (IR)

Table 3: Characteristic IR vibrational modes

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3280 | N-H stretch (hydrazide) |

| 1665 | C=O stretch (amide I) |

| 1540 | N-H bend (amide II) |

| 1120 | S-S stretch (disulfide) |

UV-Vis Spectroscopy

The pyridyldithiol group exhibits a λmax at 343 nm due to the n→π* transition of the disulfide bond. Hydrazone formation (C=N) shifts absorption to 280–290 nm .

Eigenschaften

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115616-51-8 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions . The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Pyridyldithio)propanoic acid hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form reactive aldehyde groups.

Substitution: The hydrazide group can react with carbonyl groups to form stable hydrazone bonds.

Common Reagents and Conditions

Oxidation: Sodium meta-periodate is commonly used to oxidize glycosylation sites to reactive aldehyde groups.

Reduction: DTT and TCEP are frequently used to cleave disulfide bonds.

Substitution: The reaction with carbonyl groups typically occurs under mild acidic conditions.

Major Products Formed

Oxidation: Formation of aldehyde groups.

Reduction: Formation of free sulfhydryl groups.

Substitution: Formation of hydrazone bonds.

Wissenschaftliche Forschungsanwendungen

3-(2-Pyridyldithio)propanoic acid hydrazide has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking reagent for conjugating proteins and peptides.

Biology: Facilitates the study of protein-protein interactions and the modification of glycoproteins.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.

Industry: Utilized in the production of biosensors and other biotechnological applications.

Wirkmechanismus

The compound exerts its effects through its bifunctional reactive groups:

Pyridyldithiol Moiety: Reacts with free sulfhydryls (-SH) to form disulfide bonds.

Hydrazide Moiety: Reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. These reactions enable the conjugation of various biomolecules, facilitating the study and manipulation of biological systems.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Stability and Reaction Efficiency

Biologische Aktivität

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a compound recognized for its significant biological activity, particularly in biochemical research and therapeutic applications. Its unique structure, featuring a pyridyldithiol moiety, allows it to function as a heterobifunctional crosslinker, facilitating the covalent bonding of biomolecules such as proteins and carbohydrates. This article delves into the biological activities associated with PDPH, supported by data tables and relevant case studies.

PDPH is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₁N₃OS₂

- Molecular Weight : 229.32 g/mol

- Melting Point : 89 to 92°C

- CAS Number : 115616-51-8

The compound's dual functionality arises from its reactive groups:

- Pyridyldithiol Group : Forms stable disulfide bonds with thiol groups in proteins.

- Hydrazide Group : Reacts with carbonyl groups in other biomolecules to form hydrazone bonds.

Biological Activity

The biological activity of PDPH is primarily attributed to its ability to form covalent bonds with thiol-containing biomolecules. This property enables various applications in drug delivery systems and targeted therapies.

Key Applications

- Crosslinking Biomolecules : PDPH acts as a crosslinker, allowing for the conjugation of antibodies to liposomes, enhancing targeted drug delivery systems.

- Fluorescent Labeling : The fluorescence properties of PDPH enable tracking and visualization in biological assays, which is crucial for studying protein interactions and dynamics.

- Protein Stability Studies : Research indicates that PDPH can be used to investigate protein folding and stability by observing changes upon conjugation with thiol-containing substrates.

Study 1: Conjugation Efficiency with Antibodies

In a study examining the immunogenicity of protein conjugates, PDPH was utilized to link protective antigens with poly(γ-d-glutamic acid) (γdPGA). The conjugates were assessed for their ability to induce IgG antibodies in mice. The results indicated that conjugates prepared using PDPH exhibited significantly higher antibody responses compared to those prepared with other crosslinkers, demonstrating the effectiveness of PDPH in enhancing immunogenicity.

| Conjugate | Mol γDPGA per mol protein | Dose per mouse (μg) | Anti-γDPGA (third injection) |

|---|---|---|---|

| rPA-SH/Gly 3-γdPGA 20-C | 8 | 2.5 | 9,152 ELISA units |

| rEPA-SH/Gly 3-γdPGA 20-C | 6 | 2.5 | 1,956 ELISA units |

Study 2: Protein Folding and Stability

Another investigation focused on the use of PDPH to study the effects of crosslinking on protein stability. By analyzing the structural changes in proteins upon conjugation with PDPH, researchers were able to elucidate mechanisms underlying protein folding and stability, providing insights into therapeutic protein design.

Comparative Analysis with Similar Compounds

To understand the unique properties of PDPH, a comparison was made with other compounds exhibiting similar functionalities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-acetylcysteine | Contains thiol group | Known for antioxidant properties |

| Maleimide derivatives | Reactive maleimide group | Frequently used for protein labeling |

| 2-Mercaptoethanol | Simple thiol compound | Commonly used reducing agent |

PDPH stands out due to its dual functionality as both a cross-linker and fluorescent probe, making it particularly versatile in biochemical applications compared to other similar compounds.

Q & A

Q. What are the key synthetic strategies for preparing PDPH, and why is methyl ester a preferred intermediate?

PDPH is synthesized via hydrazinolysis of methyl esters. For example, methyl esters like 3-(1,3,7-xanthinyl-8-thio)propanoic acid methyl ester undergo hydrazinolysis in alcoholic media under reflux, yielding hydrazide intermediates with >88% efficiency. The methyl ester is favored due to its high reaction yield, ease of purification, and efficient nucleophilic substitution with hydrazine .

Q. How does PDPH function as a heterobifunctional crosslinker in bioconjugation?

PDPH contains two reactive groups: a hydrazide for aldehyde/ketone conjugation (e.g., oxidized glycans on antibodies) and a pyridyldithio group for thiol-reactive coupling (e.g., cysteine residues or thiolated nanoparticles). This dual functionality enables site-specific conjugation of biomolecules, such as linking antibodies to liposomes or peptides to polysaccharides .

Q. What is the standard protocol for conjugating PDPH to oxidized antibodies?

Oxidized antibodies (via periodate treatment) are reacted with PDPH in a 10:1 molar excess (PDPH:antibody) in PBS (pH 6.5–7.4) for 2 hours. Excess PDPH is removed using size-exclusion chromatography (SEC). The hydrazide group forms a stable hydrazone bond with aldehyde groups on the oxidized antibody, while the pyridyldithio moiety remains available for subsequent thiol coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent disulfide bond reduction during PDPH-mediated conjugation?

To minimize disulfide reduction, use degassed buffers and inert atmospheres (e.g., nitrogen). Avoid strong reducing agents like DTT until the final coupling step. For thiol deprotection, apply mild reductants (e.g., 1 mM TCEP) and monitor reaction progress via Ellman’s assay or HPLC .

Q. What analytical methods validate successful PDPH-mediated conjugation and disulfide bond integrity?

- SDS-PAGE : To confirm molecular weight shifts post-conjugation.

- FT-IR : Detect hydrazone formation (C=N stretch at ~1600 cm⁻¹).

- UV-Vis spectroscopy : Quantify pyridine-2-thione release (λmax = 343 nm) during thiol coupling.

- SEC-MALS : Assess conjugate size and purity .

Q. How does PDPH compare to SPDP in antibody-drug conjugate (ADC) synthesis?

Unlike SPDP (which modifies amines via NHS esters), PDPH targets oxidized glycans, preserving antibody binding sites. PDPH conjugates exhibit lower plasma clearance rates due to reduced non-specific interactions, making them suitable for antibodies sensitive to amine modification .

Q. What challenges arise when using PDPH in nanoparticle functionalization, and how are they resolved?

Challenges include nanoparticle aggregation and hydrolysis of the pyridyldithio group. Solutions:

- Use freshly prepared PDPH and avoid prolonged storage.

- Optimize pH (6.5–7.0) to balance hydrazone stability and thiol reactivity.

- Introduce PEG spacers to reduce steric hindrance .

Q. How can in silico tools predict PDPH reactivity with diverse biomolecules?

Molecular docking (e.g., AutoDock Vina) models PDPH interactions with aldehyde/thiol groups. Density functional theory (DFT) calculations predict reaction kinetics, such as hydrazone formation energy barriers. These tools guide experimental design for novel targets .

Q. What strategies improve the stability of PDPH-linked conjugates in physiological environments?

- Stabilize hydrazone bonds using aniline catalysis or pH-controlled buffers.

- Incorporate steric hindrance (e.g., branched linkers) to shield disulfide bonds from glutathione reduction .

Q. How do contradictory data on PDPH reaction yields arise, and how are they reconciled?

Variability stems from differences in oxidation efficiency (e.g., antibody glycosylation patterns) or thiol accessibility. Mitigation: Standardize oxidation protocols (e.g., 10 mM NaIO₄, 1 h, 4°C) and pre-treat thiolated components with tris(2-carboxyethyl)phosphine (TCEP) to ensure uniform reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.